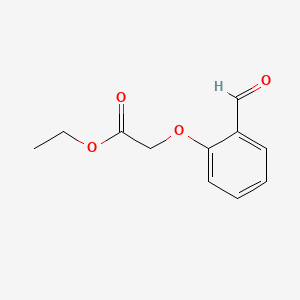

2-(2-Formylphénoxy)acétate d’éthyle

Vue d'ensemble

Description

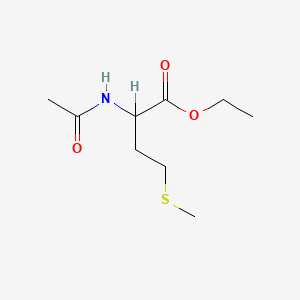

Ethyl 2-(2-formylphenoxy)acetate is a chemical compound that serves as an intermediate in organic synthesis. It is related to various compounds that have been synthesized and characterized in the literature, including ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate , ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate , and ethyl-2-(4-aminophenoxy)acetate . These compounds are often used as precursors or building blocks for more complex molecules with potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, such as the Lossen rearrangement , Pummerer rearrangement , and alkylation followed by selective reduction . For instance, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used to synthesize hydroxamic acids and ureas from carboxylic acids in a single-pot, racemization-free process . The synthesis of ethyl (2′-hydroxy-4′,5′-methylenedioxyphenyl)acetate, a fragment of the antihyperglycemic natural coumarin subcoriacin, was achieved through a five-step route, with an unexpected Pummerer rearrangement providing an alternative pathway to 2,3-dimethylthiobenzofurans .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and X-ray crystallography. For example, ethyl-2-(4-aminophenoxy)acetate was characterized by NMR spectroscopy and its crystal structure was determined, revealing a triclinic crystal system and the importance of non-covalent interactions in molecular packing . Similarly, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl)vinyl]phenoxy}acetate was solved, showing a nearly coplanar arrangement of atoms and a two-dimensional layer structure formed through intermolecular hydrogen bonds and C-H···π interactions .

Chemical Reactions Analysis

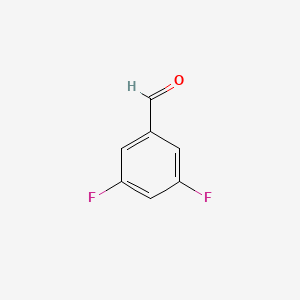

Photocyclization reactions of ethyl 2-formylphenoxyacetates have been studied, leading to the synthesis of dihydrobenzofuranols with varying yields depending on the substituents and reaction conditions . This demonstrates the reactivity of the formyl group in photocyclization reactions, which is a valuable transformation in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures. For instance, the presence of electron-donating or electron-withdrawing groups can affect the reactivity and stability of the compounds. The photophysical properties, such as UV/Vis absorption spectra, have been investigated using experimental and theoretical methods, providing insights into the electronic transitions within the molecules . The stability of these compounds under different reaction conditions is also an important aspect, as demonstrated by the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in environmentally friendly and cost-effective synthetic processes .

Applications De Recherche Scientifique

Recherche pharmaceutique : activité inhibitrice de l’α-glucosidase

Le 2-(2-Formylphénoxy)acétate d’éthyle a été utilisé dans la synthèse de nouveaux dérivés de bases de Schiff de polyhydroquinoléine . Ces dérivés ont montré une activité inhibitrice significative de l’α-glucosidase in vitro, ce qui est une cible prometteuse pour la thérapie antidiabétique. L’inhibition de l’α-glucosidase ralentit la digestion des glucides et l’absorption du glucose, ce qui peut aider à gérer la glycémie chez les patients diabétiques .

Synthèse organique : réactions multicomposants

En chimie organique, le this compound sert de matière de départ dans les réactions multicomposants . Il a été utilisé dans la synthèse de dérivés de polyhydroquinoléine par une réaction de Hantzsch asymétrique monotope. Ce processus est précieux pour construire efficacement des composés organiques complexes avec un rendement élevé .

Science des matériaux : intermédiaire chimique

Bien que des applications spécifiques en science des matériaux ne soient pas directement citées, le rôle du this compound en tant qu’intermédiaire chimique suggère son utilisation potentielle dans le développement de nouveaux matériaux. Sa structure moléculaire pourrait servir de bloc de construction pour des polymères ou d’autres matériaux avancés présentant des propriétés uniques .

Chimie analytique : composé standard

En chimie analytique, le this compound peut être utilisé comme composé standard pour l’étalonnage et le test des méthodes analytiques. Ses propriétés physiques et chimiques bien définies le rendent adapté au développement et à la validation de méthodes .

Science de l’environnement : étude du comportement chimique

Les données de sécurité du composé indiquent des mesures de précaution pour la manipulation, ce qui implique son rôle dans la recherche en science de l’environnement. Il peut être étudié pour son devenir environnemental, son comportement et son impact potentiel sur les écosystèmes .

Recherche en biochimie : études d’inhibition enzymatique

Le this compound est impliqué dans la recherche en biochimie, en particulier dans les études d’inhibition enzymatique. Ses dérivés ont été évalués pour leur capacité à inhiber des enzymes telles que l’α-glucosidase, ce qui est crucial pour comprendre les voies métaboliques et développer des agents thérapeutiques .

Safety and Hazards

The safety information for Ethyl 2-(2-formylphenoxy)acetate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The safety data sheet advises to avoid dust formation and to avoid breathing mist, gas, or vapors. It also advises to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Propriétés

IUPAC Name |

ethyl 2-(2-formylphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWJJQUUORDFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323407 | |

| Record name | ethyl 2-(2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41873-61-4 | |

| Record name | 41873-61-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2-formylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper focuses on novel polyhydroquinoline Schiff’s base derivatives. What is the significance of Ethyl 2-(2-formylphenoxy)acetate in this context?

A1: Ethyl 2-(2-formylphenoxy)acetate plays a crucial role as a building block in the synthesis of the polyhydroquinoline Schiff’s base derivatives investigated in this study []. While the paper doesn't delve into the specific reaction mechanisms, it highlights that this compound likely reacts with other starting materials to form the final polyhydroquinoline structures. These structures are then tested for their α-glucosidase inhibitory activity. Therefore, understanding the properties and reactivity of Ethyl 2-(2-formylphenoxy)acetate is essential for comprehending the synthesis and potential applications of these novel derivatives.

Q2: The research mentions molecular docking studies. How might these studies provide insights into the interaction of the synthesized derivatives with α-glucosidase, and how might Ethyl 2-(2-formylphenoxy)acetate contribute to these interactions?

A2: Molecular docking simulations can predict the preferred orientation of a molecule, in this case, the polyhydroquinoline Schiff’s base derivative, when binding to a target protein, such as α-glucosidase []. By analyzing the docking results, researchers can identify potential interactions like hydrogen bonds, hydrophobic interactions, or electrostatic forces between the derivative and the enzyme's active site.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)

![2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B1330619.png)